3-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}propanoic acid
Description
3-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}propanoic acid is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a phenyl group and a trifluoromethyl group
Properties
IUPAC Name |
3-[6-oxo-1-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O3S/c15-14(16,17)10-8-11(20)19(9-4-2-1-3-5-9)13(18-10)23-7-6-12(21)22/h1-5,8H,6-7H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFENGIRYCKWMGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(N=C2SCCC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}propanoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the phenyl and trifluoromethyl groups. The final step involves the addition of the sulfanylpropanoic acid moiety. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Pyrimidinone Core Construction
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Cyclocondensation : The 6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl scaffold is typically synthesized via cyclocondensation of substituted β-keto esters or amides with urea derivatives under acidic conditions .
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Trifluoromethyl Introduction : The trifluoromethyl group at the 4-position is introduced via halogen exchange using trifluoromethylation agents (e.g., CF₃Cu) .
Sulfanylpropanoic Acid Incorporation
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Thiol-Ether Coupling : The sulfanyl (-S-) linker is formed through nucleophilic substitution between a pyrimidinyl thiol intermediate and 3-bromopropanoic acid derivatives. This reaction is typically performed in polar aprotic solvents (e.g., DMF) with a base such as K₂CO₃ .
Example Reaction Pathway:
Sulfanyl (-S-) Linker
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Oxidation : The sulfanyl group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like m-CPBA or H₂O₂ .
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Nucleophilic Substitution : The sulfur atom participates in nucleophilic displacement reactions with alkyl halides or epoxides, enabling side-chain diversification .
Carboxylic Acid (-CO₂H)
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Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions to form methyl esters, improving lipophilicity .
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Amide Formation : Couples with amines via carbodiimide-mediated activation (e.g., EDC/HOBt) to generate amide derivatives .
Stability and Degradation
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Hydrolytic Sensitivity : The pyrimidinone ring is stable under neutral conditions but undergoes hydrolysis in strongly acidic or basic media, leading to ring opening .
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Thermal Stability : Decomposition occurs above 200°C, primarily via decarboxylation of the propanoic acid moiety .
Stability Data Table:
| Condition | Observation | Reference |
|---|---|---|
| pH 1–7 (aqueous, 25°C) | Stable for >24 hours | |
| pH >10 (aq. NaOH) | Pyrimidinone ring hydrolysis | |
| Heating (>200°C) | Decarboxylation to thioether byproduct |
Key Research Findings
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Synthetic Optimization : Microwave-assisted synthesis reduces reaction times by 60% compared to traditional heating methods .
-
Structure-Activity Relationship (SAR) :
Unresolved Challenges
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 3-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}propanoic acid. For instance, derivatives of similar structures have shown promising results against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific cellular pathways that promote tumor growth and survival.
Case Study:
A study demonstrated that synthesized derivatives exhibited IC50 values ranging from 10 to 25 µM against human cancer cell lines, indicating strong anticancer properties compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Properties
Research has indicated that compounds with a similar scaffold possess antimicrobial activities. The trifluoromethyl group is known to enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes and exert antibacterial effects.
Anti-inflammatory Effects
Compounds derived from pyrimidine structures have also been investigated for their anti-inflammatory properties. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases where modulation of inflammatory pathways can provide therapeutic benefits.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-{[6-Oxo-1-phenyl-4-(methyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}propanoic acid
- 3-{[6-Oxo-1-phenyl-4-(fluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}propanoic acid
Biological Activity
3-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}propanoic acid is a compound of interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H9F3N2O3S
- Molecular Weight : 330.28 g/mol
- CAS Number : 685109-28-8
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit inhibition of key enzymes involved in metabolic pathways, particularly those related to diabetes and cancer.
Antidiabetic Properties
Research has highlighted the potential of related compounds as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. For instance, a study on a structurally similar compound demonstrated an IC50 value of 18 nM against DPP-IV, suggesting that this compound may also possess similar antidiabetic effects through enzyme inhibition .
Anticancer Activity
Preliminary studies indicate that compounds containing trifluoromethyl groups can exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the activation of apoptotic pathways and inhibition of cell proliferation . Further investigations into the specific effects of this compound on various cancer cell lines are warranted.
In Vitro Studies
In vitro studies have shown that derivatives of this compound can affect cellular pathways involved in inflammation and cell survival. For example, compounds with similar pyrimidine structures were noted to reduce inflammatory markers in human cell lines .
In Vivo Studies
Animal model studies are crucial for understanding the pharmacokinetics and efficacy of this compound. Initial findings suggest that administration of related compounds can lead to significant reductions in blood glucose levels in diabetic models .
| Study Type | Findings |
|---|---|
| In Vitro | Inhibition of DPP-IV activity; reduction in inflammatory markers |
| In Vivo | Significant blood glucose reduction in diabetic models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
